

# (R)-(+)-1-Cbz-2-piperidinecarboxylic acid properties

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## Compound of Interest

Compound Name: 1-Cbz-2-piperidinecarboxylic acid

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An In-depth Technical Guide to (R)-(+)-1-Cbz-2-piperidinecarboxylic Acid: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, provide a detailed and validated synthesis protocol with mechanistic insights, and explore its critical applications in the synthesis of pharmacologically active agents.

## Introduction: The Strategic Importance of a Chiral Building Block

(R)-(+)-1-Cbz-2-piperidinecarboxylic acid, also known as N-Cbz-(R)-(+)-pipecolinic acid, is a protected derivative of (R)-pipecolic acid. The pipecolic acid scaffold is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, prized for the conformational rigidity it imparts upon molecular structures.<sup>[1][2]</sup> The introduction of the carboxybenzyl (Cbz) protecting group on the piperidine nitrogen serves a crucial strategic purpose in multi-step organic synthesis. It temporarily masks the reactivity of the secondary amine, preventing unwanted side reactions and allowing for selective chemical transformations elsewhere in the molecule.

The specific (R)-stereochemistry of this compound makes it an invaluable chiral synthon for the enantioselective synthesis of complex target molecules, where precise three-dimensional architecture is paramount for biological activity. This guide offers an in-depth examination of this key intermediate, from its fundamental characteristics to its practical application.

## Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective use in synthesis. The key physicochemical and identifying characteristics of (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid** are summarized below.

Property	Value	Source(s)
Synonym(s)	N-Cbz-(R)-(+)-pipecolinic acid	[3][4]
CAS Number	28697-09-8	[3][4]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>	[3][4]
Molecular Weight	263.29 g/mol	[3][4]
Appearance	White to off-white crystalline solid or powder	[5]
Melting Point	111-115 °C	[3]
Optical Rotation	[α] <sup>20</sup> <sub>D</sub> +60° (c=2 in acetic acid)	[3]
pKa (Predicted)	4.01 ± 0.20	[6]
Density	1.265 g/cm <sup>3</sup>	[6]
Solubility	Soluble in ketones, alcohols, and various organic solvents.	[5]
Boiling Point	443.9 °C at 760 mmHg	[6]

Note on Melting Point: Discrepancies in reported melting points (ranging from 80-115 °C) can occur due to variations in crystalline form, residual solvent, or purity levels between batches.[3]

[5][6] Researchers should consider the value provided by their specific supplier or perform their own characterization.

## Synthesis: N-Protection of (R)-Pipecolic Acid

The most common and efficient synthesis of (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid** is through the N-protection of the corresponding free amino acid, (R)-(+)-pipecolic acid, using benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, performed under basic aqueous conditions.

### Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The secondary amine of pipecolic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base, such as sodium hydroxide, is critical for two reasons:

- Deprotonation: It deprotonates the carboxylic acid and the ammonium salt form of the piperidine nitrogen, generating the free secondary amine which is a much stronger nucleophile.
- Neutralization: It neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.

### Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.[7]

Reagents and Materials:

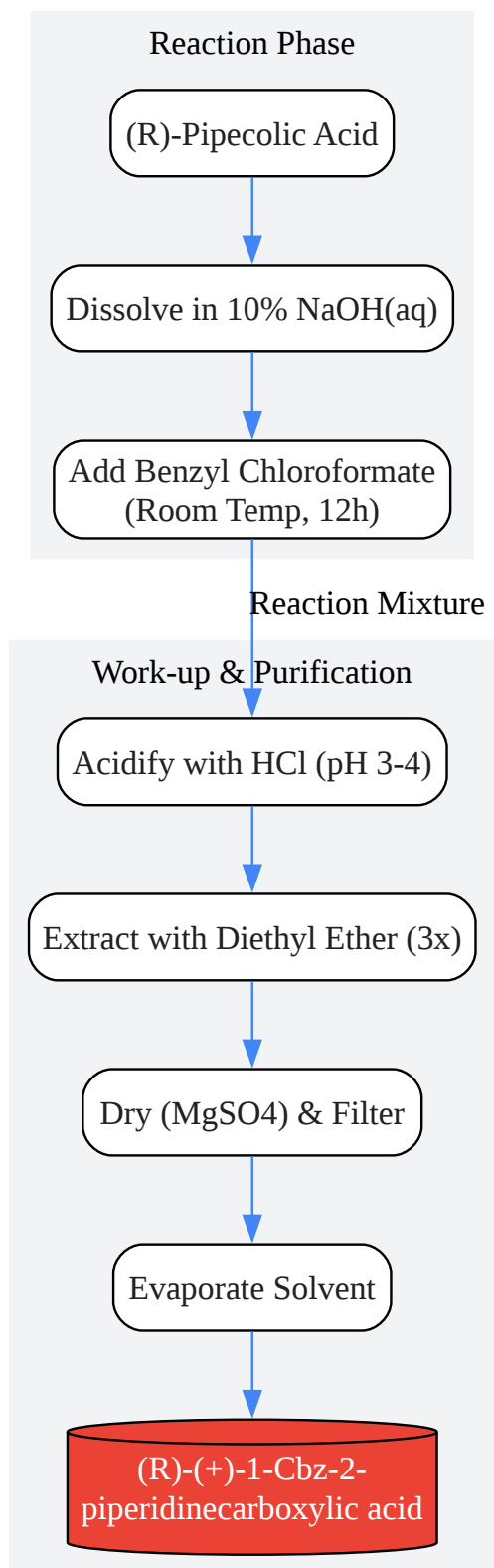
- (R)-(+)-Pipecolic acid (1.0 eq)
- Sodium Hydroxide (NaOH)
- Benzyl Chloroformate (Cbz-Cl) (approx. 1.1 eq)
- Deionized Water
- Diethyl Ether

- Dilute Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Reaction flask, addition funnel, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.

#### Step-by-Step Procedure:

- **Dissolution:** In a suitable reaction flask, dissolve (R)-(+)-pipecolic acid in a 10% aqueous solution of sodium hydroxide. Stir until a clear solution is obtained. Causality: This step ensures the starting material is fully deprotonated and available for reaction.
- **Reagent Addition:** Add benzyl chloroformate dropwise to the stirred solution at room temperature. It is often beneficial to add it concurrently with an additional aliquot of 10% NaOH solution to maintain a basic pH. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents potential side reactions. Maintaining basicity is crucial for the nucleophilicity of the amine.
- **Reaction:** Allow the mixture to stir at room temperature for 12 hours to ensure the reaction proceeds to completion.
- **Initial Work-up:** Dilute the reaction mixture with diethyl ether. This initial wash helps remove any unreacted benzyl chloroformate and other non-polar impurities.
- **Acidification & Product Protonation:** Carefully adjust the pH of the aqueous layer to weakly acidic (pH 3-4) using dilute hydrochloric acid. Causality: This critical step protonates the carboxylate group of the product, rendering it neutral and thus extractable into an organic solvent.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers. Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
- **Drying and Isolation:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product, (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid**, typically as a white solid.<sup>[7]</sup>

## Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid**.

## Analytical Characterization for Quality Control

Verifying the identity, purity, and stereochemical integrity of the synthesized material is paramount.

- **Optical Rotation:** A polarimeter is used to measure the specific rotation. A positive value of approximately  $+60^\circ$  confirms the presence of the desired (R)-enantiomer and indicates high enantiomeric purity.[3][8] The magnitude of the rotation is directly proportional to the enantiomeric excess.[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure. Key expected  $^1\text{H}$  NMR signals include multiplets for the aliphatic piperidine protons, a characteristic signal for the benzylic protons of the Cbz group ( $\sim 5.1$  ppm), and signals for the aromatic protons.
- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound (263.29 g/mol ).[3]
- **Melting Point:** A sharp melting point range close to the literature value is a good indicator of high purity.[3]

## Applications in Pharmaceutical Development

The utility of (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid** lies in its role as a high-value intermediate for constructing complex, stereochemically defined drug candidates.[5]

## Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid** is a documented key starting material for the synthesis of compounds like ABT-888 (Veliparib).[6][7] In these syntheses, the carboxylic acid functional group is typically converted to an amide, and the Cbz group is later removed under hydrogenolysis conditions to reveal the secondary amine for further functionalization.

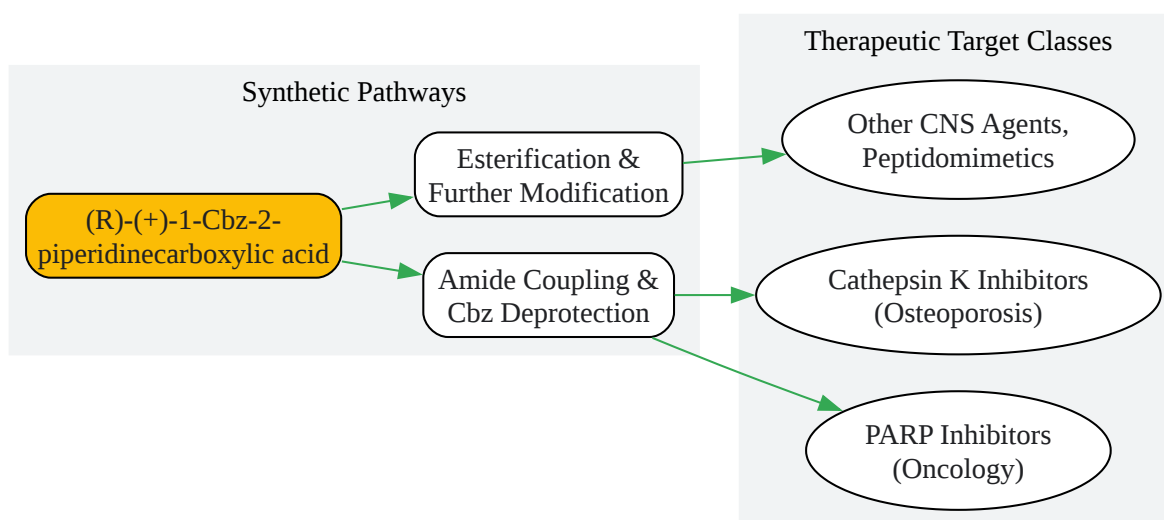
## Development of Cathepsin K Inhibitors

Cathepsin K is a cysteine protease implicated in osteoporosis. This chiral building block has been used to prepare disubstituted azetidinones that act as selective inhibitors of this enzyme. [6][7] The piperidine ring serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the enzyme's active site.

## General Role as a Chiral Scaffold

Beyond specific examples, the piperidine ring system is a "privileged scaffold" in medicinal chemistry.[10] Using the (R)-Cbz protected form allows chemists to:

- Introduce conformational constraint into otherwise flexible molecules.
- Build complex heterocyclic systems.
- Create peptide mimics with enhanced stability and cell permeability.



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Caption: Role of the title compound in synthesizing different drug classes.

## Safety, Handling, and Storage

As a laboratory chemical, (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid** requires careful handling.

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powder, a dust mask is recommended.[\[3\]](#)
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[5\]](#)

## Conclusion

(R)-(+)-**1-Cbz-2-piperidinecarboxylic acid** is more than just a chemical intermediate; it is a key enabling tool for modern drug discovery. Its defined stereochemistry and the synthetic flexibility afforded by the Cbz protecting group provide chemists with a reliable and versatile building block for the construction of novel, potent, and selective therapeutic agents. The robust synthesis protocol and well-defined properties outlined in this guide empower researchers to confidently incorporate this valuable synthon into their drug development programs.

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